phenyl(2H-tetrazol-5-yl)methanamine
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Overview
Description
Phenyl(2H-tetrazol-5-yl)methanamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a phenyl group attached to a tetrazole ring, which is further connected to a methanamine group. The presence of the tetrazole ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(2H-tetrazol-5-yl)methanamine can be synthesized through several methods. One common synthetic route involves the reaction of α-amino nitrile with sodium azide and zinc chloride in the presence of isopropyl alcohol . This method yields this compound derivatives, which can be further purified and characterized.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable reactions that can be optimized for large-scale production. The use of microwave-assisted reactions and other advanced techniques can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Phenyl(2H-tetrazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.
Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted this compound derivatives .
Scientific Research Applications
Phenyl(2H-tetrazol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating fungal infections and other diseases.
Mechanism of Action
The mechanism of action of phenyl(2H-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets. In antifungal applications, the compound likely inhibits key enzymes or pathways essential for fungal growth and survival. Docking studies have shown its potential to bind to fungal proteins, disrupting their function and leading to antifungal effects .
Comparison with Similar Compounds
Phenyl(2H-tetrazol-5-yl)methanamine can be compared with other similar compounds, such as:
Fluconazole: A well-known antifungal agent with a similar mechanism of action but different chemical structure.
Valsartan and Losartan: These compounds contain tetrazole rings and are used as antihypertensive agents.
ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted glycine amides: These compounds are inhibitors of the amine oxidase vascular adhesion protein-1 (VAP-1) and have different biological targets.
This compound stands out due to its unique combination of a phenyl group, tetrazole ring, and methanamine group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
95898-94-5 |
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Molecular Formula |
C8H9N5 |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
phenyl(2H-tetrazol-5-yl)methanamine |
InChI |
InChI=1S/C8H9N5/c9-7(8-10-12-13-11-8)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11,12,13) |
InChI Key |
BVBOWMSUTQPATP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NNN=N2)N |
Origin of Product |
United States |
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